molecular formula C10H8N2O4 B2625673 2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid CAS No. 1146702-08-0

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid

Cat. No.: B2625673
CAS No.: 1146702-08-0
M. Wt: 220.184
InChI Key: BGJQZCFZFAVHEN-UHFFFAOYSA-N
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Description

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different pharmacological properties.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring, altering its activity and specificity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nitration can be performed using a mixture of nitric and sulfuric acids.

Major Products

The major products of these reactions include various substituted benzodiazepines, which can exhibit different biological activities depending on the nature and position of the substituents.

Scientific Research Applications

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new anxiolytic and anticonvulsant drugs.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation, but they are believed to involve changes in ion channel conductance and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

2,5-Dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct pharmacological properties compared to other benzodiazepines. Its potential for modification and derivatization makes it a valuable compound for the development of new therapeutic agents.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry

Properties

IUPAC Name

2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-4-11-9(14)6-3-5(10(15)16)1-2-7(6)12-8/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJQZCFZFAVHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146702-08-0
Record name 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid
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